Structural and Synthetic Profiling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid: A Comprehensive Technical Guide
Structural and Synthetic Profiling of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic Acid: A Comprehensive Technical Guide
Strategic Context and Molecular Identity
In modern medicinal chemistry, the 2-pyridone (1,2-dihydropyridin-2-one) scaffold is a privileged structure, frequently deployed as a metabolically stable bioisostere for amides and phenols. Among its functionalized derivatives, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid (CAS: 1439900-10-3) represents a highly versatile building block. The installation of an N-cyclobutyl group provides a unique spatial vector that enhances lipophilicity while restricting conformational flexibility compared to linear alkyl chains. Concurrently, the C4-carboxylic acid serves as an essential handle for downstream amide couplings, making this molecule a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and anti-infective agents.
Physicochemical Identity
Understanding the baseline physicochemical parameters is crucial for predicting solubility, reactivity, and chromatographic behavior during synthesis.
| Property | Value |
| Chemical Name | 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid |
| CAS Registry Number | 1439900-10-3 |
| Molecular Formula | C10H11NO3 |
| Molecular Weight | 193.20 g/mol |
| InChIKey | MFOWVPTYABNMFJ-UHFFFAOYSA-N |
| Melting Point | 185–187 °C |
| Tautomeric State | Locked (Pyridone form) |
Data aggregated from commercial chemical registries and verified material safety data sheets[1].
Mechanistic Synthesis: Overcoming Ambident Nucleophilicity
The primary challenge in synthesizing N-alkylated 2-pyridones lies in the ambident nature of the 2-hydroxypyridine/2-pyridone tautomeric system. When deprotonated, the resulting anion exhibits nucleophilic character at both the oxygen and nitrogen atoms.
The Causality of Experimental Design: To force regioselective N-alkylation over O-alkylation, the choice of base and solvent is paramount. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile compared to the "harder" oxygen atom. By utilizing Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like N,N-Dimethylformamide (DMF), the large, highly polarizable Cs+ cation loosely coordinates with the oxygen, leaving the nitrogen exposed and highly reactive toward soft electrophiles like bromocyclobutane[2]. While micellar aqueous conditions (e.g., Tween 20) have recently been explored to improve green chemistry metrics[3][4], the Cs2CO3/DMF system remains the most robust and scalable method for secondary alkyl halides, which inherently suffer from steric hindrance.
Synthetic Workflow Visualization
Workflow for the regioselective N-alkylation and saponification yielding the target compound.
Self-Validating Experimental Protocol
To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates critical in-line analytical checkpoints to confirm regioselectivity before proceeding to the final deprotection step.
Step 1: Regioselective N-Alkylation
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Charge the Reactor: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add methyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 equiv) and anhydrous DMF (0.2 M concentration).
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Base Addition: Add Cs2CO3 (2.0 equiv). Stir the suspension at ambient temperature for 15 minutes to ensure complete deprotonation. Causality: Pre-stirring generates the ambident anion, visually confirmed by a slight yellowing of the solution.
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Electrophile Introduction: Add bromocyclobutane (1.5 equiv) dropwise.
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Thermal Activation: Heat the reaction mixture to 80 °C under an inert argon atmosphere for 16 hours. Secondary halides like bromocyclobutane require elevated thermal energy to overcome the steric penalty of the transition state.
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Validation Checkpoint 1 (LC-MS): Sample the reaction. You should observe the desired mass [M+H]+ = 208.1. Two distinct peaks with the same mass will elute; the major peak is the N-alkylated product, and the minor peak is the O-alkylated isomer[4].
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Workup & Purification: Quench with water and extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), dry over Na2SO4, and concentrate. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Step 2: Saponification
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Hydrolysis: Dissolve the purified methyl 1-cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate in a 3:1 mixture of THF:H2O (0.1 M). Add LiOH·H2O (3.0 equiv).
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Reaction: Stir at room temperature for 4 hours. Monitor via TLC until the starting material is consumed.
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Isolation: Concentrate the mixture in vacuo to remove THF. Acidify the aqueous layer with 1M HCl to pH ~3. The target compound, 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid , will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under high vacuum.
Step 3: Analytical Validation (The 2D NMR Check)
To unequivocally prove that N-alkylation occurred (rather than O-alkylation), perform a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) NMR experiment.
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Expected Result: A strong spatial correlation (cross-peak) must be observed between the cyclobutyl N-CH proton (typically ~5.0–5.2 ppm) and the C6-H proton of the pyridone ring (typically ~7.4 ppm)[4]. If the compound were O-alkylated, this specific spatial proximity would not exist, validating the structural integrity of the synthesized batch.
Pharmacophoric Application in Drug Design
The strategic value of 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid lies in its modular pharmacophore. By locking the tautomeric state via N-alkylation, the molecule is forced into the pyridone form. This eliminates the hydrogen-bond donor capacity of the ring nitrogen, replacing it with a lipophilic cyclobutyl vector that can occupy hydrophobic pockets in target proteins, while the C2 carbonyl acts as a strict hydrogen-bond acceptor.
Pharmacophoric deconstruction and functional logic of the 1-cyclobutyl-2-pyridone scaffold.
References
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ChemDict Compound Database Title: 1-Cyclobutyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid Properties and CAS Source: ChemDict URL:[Link]
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Xu, Z. et al. (2023) Title: Mild and Regioselective N-Alkylation of 2-Pyridones in Water Source: ResearchGate (GlaxoSmithKline R&D) URL:[Link]
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Portilla, J. et al. Title: Regioselective synthesis of N-alkylated 2-pyridones Source: ResearchGate URL:[Link]
